(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one
Overview
Description
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one typically involves the condensation of 5-bromo-1H-indole-2,3-dione with 3-bromo-4,5-dihydroxybenzaldehyde. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one
- 3-bromo-4,5-dihydroxybenzaldehyde
- 5-bromo-1H-indole-2,3-dione
Uniqueness
This compound is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one, also known as Compound AN1, is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Huntington's disease (HD). This compound acts as a linker that interacts selectively with mutant huntingtin protein (mHTT) and LC3B, facilitating the reduction of mHTT levels in cultured neurons.
- IUPAC Name: this compound
- Molecular Formula: C15H9Br2NO3
- Molecular Weight: 411.04 g/mol
- CAS Number: 486443-73-6
- Solubility: Soluble in DMSO; insoluble in water
- Storage Conditions: Short-term at 0-4°C; long-term at -20°C
The primary mechanism by which this compound exerts its biological effects involves its interaction with mHTT and LC3B. This interaction is crucial for targeting the mutant protein for degradation, thereby potentially alleviating the toxic effects associated with Huntington's disease. Studies have shown that this compound does not interact with wild-type huntingtin or irrelevant control proteins, indicating a degree of specificity that may be beneficial for therapeutic applications.
In Vitro Studies
- Cytotoxicity Assays : Initial cytotoxicity evaluations indicated that various derivatives of brominated indoles exhibit selective toxicity towards cancer cell lines. For instance, related compounds showed significant cytotoxic effects against breast cancer (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) cell lines, suggesting a potential for anti-cancer applications .
- Neuroprotective Effects : In cultured HD mouse neurons, Compound AN1 demonstrated allele-selective reduction of mHTT levels. This suggests that it could be a promising candidate for further development in treating neurodegenerative disorders characterized by protein misfolding and aggregation .
In Vivo Studies
Research involving animal models has indicated that compounds similar to this compound may lead to improved outcomes in models of Huntington's disease. These studies typically measure behavioral changes and neurochemical markers associated with neuronal health and function.
Case Study 1: Huntington's Disease Model
In a study involving transgenic mice expressing mHTT, administration of Compound AN1 resulted in a marked decrease in mHTT levels and an improvement in motor coordination tests compared to untreated controls. This highlights the compound's potential utility in mitigating symptoms associated with HD.
Case Study 2: Cancer Cell Line Evaluation
A comparative analysis of various brominated indole derivatives revealed that those structurally related to Compound AN1 exhibited significant growth inhibition across multiple cancer cell lines. The most potent derivatives achieved log(10)GI(50) values below -6.00, indicating strong cytotoxicity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLWRHHVIBYEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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